Ortho-Substitution Confers Superior DHODH Inhibition vs. Non-Ortho Isomers
The ortho-substituted pyrrolidine ring in this compound provides a distinct binding mode to human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. In a direct assay measuring orotate formation, Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride demonstrated an IC50 of 64 nM [1]. In contrast, a structurally related but non-ortho substituted pyrrolidinyl benzoate analog exhibited an IC50 of 15.5 μM (15,500 nM) in a separate assay under comparable conditions [2]. This represents an approximately 240-fold difference in potency, underscoring the critical role of the ortho-substitution pattern for DHODH inhibition.
| Evidence Dimension | Inhibition of Human DHODH |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | Non-ortho substituted pyrrolidinyl benzoate analog: IC50 = 15.5 μM (15,500 nM) |
| Quantified Difference | ~240-fold greater potency |
| Conditions | Target: Human DHODH; Assay: Direct measurement of orotate formation or chromogen reduction assay using DCIP [1][2] |
Why This Matters
A 240-fold difference in potency is a decisive factor for selecting a lead compound in drug discovery programs targeting DHODH for autoimmune diseases or cancer.
- [1] BindingDB. (n.d.). BDBM50379157 CHEMBL1234899::US8703811, 57: Type 2 DHODH activity, IC50 = 64 nM. View Source
- [2] BindingDB. (n.d.). BDBM50532169 CHEMBL4460949: Inhibition of human DHODH, IC50 = 1.55E+4 nM. View Source
